N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide, also known as DMTFHY, is a thiosemicarbazone compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to the accumulation of deoxyribonucleotides, which can induce DNA damage and cell death. In addition, this compound has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, this compound has been found to inhibit viral replication and reduce the production of inflammatory cytokines, which may contribute to its antiviral activity. The compound has also been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its biological activities. In addition, this compound has been found to exhibit a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, this compound also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, which may affect its biological activity. In addition, this compound has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide. One potential direction is to study the compound's mechanism of action in more detail, in order to better understand its biological activities. Another potential direction is to study the compound's potential therapeutic applications in vivo, in order to determine its efficacy and safety. In addition, future studies could focus on optimizing the synthesis of this compound to yield higher purity and yield. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of cancer, viral infections, and microbial infections.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to exhibit antiviral activity against HIV-1, HCV, and HSV-1. In addition, the compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[2-[(2-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS2/c1-12-7-8-15(9-13(12)2)20-18(24)22-21-17(23)11-25-10-14-5-3-4-6-16(14)19/h3-9H,10-11H2,1-2H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLQCLZJDBSPIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC(=O)CSCC2=CC=CC=C2F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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